molecular formula C26H23NO B2712419 (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one CAS No. 910784-44-0

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one

Cat. No. B2712419
CAS RN: 910784-44-0
M. Wt: 365.476
InChI Key: VATOZJIGHBQVFX-MUPYBJATSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidinone ring and the benzylidene groups. The double bonds in the benzylidene groups would likely be in the E configuration, as indicated by the “(3E,5E)” notation in the name of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group (C=O) in the piperidinone ring is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition and reduction . The double bonds in the benzylidene groups could potentially participate in reactions such as hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives (BAPs) has shown that these compounds exhibit good antitumor activity due to their double α,β-unsaturated ketone structural characteristics. Three asymmetric BAPs were generated through Claisen-Schmidt condensation, characterized by NMR and FT-IR spectroscopies, and evaluated for their cytotoxicities toward various human cell lines, indicating potential for cancer research applications (Yao et al., 2018).

Anticancer Activity

  • Novel formation of iodobenzene derivatives from specific dien-ynes via iodine-induced intramolecular cyclization has been reported, demonstrating potential for developing new cancer treatment methodologies. This reaction showcases the compound's relevance in synthetic chemistry for therapeutic applications (Matsumoto et al., 2008).

Antibacterial Evaluation

  • Synthesis and spectral analysis of certain derivatives have shown antibacterial activity, suggesting their use in developing new antimicrobial agents. The target molecules synthesized from different carboxylic acids were structurally elucidated and screened for their antibacterial efficacy, demonstrating valuable results (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Biochemically Active Compounds

  • The synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, an important intermediate in organic synthesis, shows the compound's utility in pharmaceutical industry, pesticide preparation, and organic materials. This synthesis process outlines its relevance in the creation of various functional groups for bioactive compounds (We, 2015).

Mechanism-Based Inactivation for Zinc Protease

  • The study of mechanism-based inactivators for zinc protease using derivatives of the compound showcases its potential in enzyme inhibition research, providing insights into designing effective inhibitors for enzymes involved in various diseases (Mobashery et al., 1990).

Future Directions

The study of piperidinone derivatives and related compounds is an active area of research in medicinal chemistry, due to their potential biological activity . Future research could involve the synthesis and testing of this compound and related derivatives to explore their potential as therapeutic agents.

properties

IUPAC Name

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c28-26-24(16-21-10-4-1-5-11-21)19-27(18-23-14-8-3-9-15-23)20-25(26)17-22-12-6-2-7-13-22/h1-17H,18-20H2/b24-16+,25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOZJIGHBQVFX-MUPYBJATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1N(C/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one

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